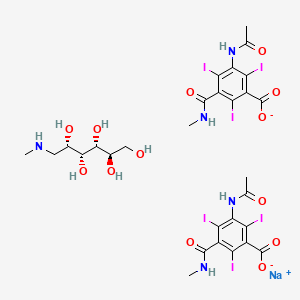
4-(2-amino-1-phenylethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-amino-1-phenylethyl)aniline is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of an amino group attached to the para position of the phenyl ring and a beta-phenyl group attached to the ethylamine chain. Phenethylamines are known for their diverse biological activities and are found in various natural and synthetic compounds .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-amino-1-phenylethyl)aniline involves the reduction of benzyl cyanide with hydrogen in liquid ammonia, in the presence of a Raney-Nickel catalyst, at a temperature of 130°C and a pressure of 13.8 MPa . Another method includes the lithium aluminum hydride reduction of beta-nitrostyrene or phenylacetamide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reduction techniques but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification methods such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
4-(2-amino-1-phenylethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the ethylamine chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols, are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the ethylamine chain.
科学的研究の応用
4-(2-amino-1-phenylethyl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in neurotransmission and potential effects on biological systems.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用機序
The mechanism of action of 4-(2-amino-1-phenylethyl)aniline involves its interaction with various molecular targets and pathways. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction modulates monoamine neurotransmission, affecting dopamine, norepinephrine, and serotonin levels in the brain .
類似化合物との比較
Similar Compounds
Phenethylamine: A natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant.
Amphetamines: Synthetic derivatives of phenethylamine with potent stimulant effects.
Dopamine: A neurotransmitter with a similar phenethylamine structure, playing a crucial role in the brain’s reward system.
Uniqueness
4-(2-amino-1-phenylethyl)aniline is unique due to the presence of both an amino group and a beta-phenyl group, which confer distinct chemical and biological properties. Its ability to interact with specific receptors and transporters in the brain makes it a valuable compound for research in neuropharmacology and medicinal chemistry .
特性
CAS番号 |
6578-31-0 |
|---|---|
分子式 |
C14H16N2 |
分子量 |
212.29 g/mol |
IUPAC名 |
4-(2-amino-1-phenylethyl)aniline |
InChI |
InChI=1S/C14H16N2/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12/h1-9,14H,10,15-16H2 |
InChIキー |
XVFGZOOKEXYXKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)N |
正規SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)N |
Key on ui other cas no. |
6578-31-0 |
同義語 |
2-(4-aminophenyl)-2-phenethylamine 4-(2-amino-1-phenylethyl)aniline SK and F 12185 SK and F 12185, (+)-isomer SK and F 12185, (+,-)-isomer SK and F 12185, (-)-isomer SK and F 12185, 3H-labeled SK and F 12185, dihydrochloride SKF 12185 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3,4,7,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-10,13-dimethyl-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B1207527.png)
![(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1207528.png)









